molecular formula C11H11N3O B7460481 N-(1H-indazol-5-yl)cyclopropanecarboxamide

N-(1H-indazol-5-yl)cyclopropanecarboxamide

Cat. No. B7460481
M. Wt: 201.22 g/mol
InChI Key: SLIRUSLOEYIAFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1H-indazol-5-yl)cyclopropanecarboxamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for drug development.

Mechanism of Action

N-(1H-indazol-5-yl)cyclopropanecarboxamide acts as a N-(1H-indazol-5-yl)cyclopropanecarboxamide inhibitor by binding to the ATP-binding site of the enzyme. This binding prevents the phosphorylation of downstream targets, leading to the inhibition of various cellular processes. In addition, N-(1H-indazol-5-yl)cyclopropanecarboxamide has been found to have anti-inflammatory and neuroprotective effects, which may be attributed to its ability to inhibit N-(1H-indazol-5-yl)cyclopropanecarboxamide.
Biochemical and Physiological Effects
N-(1H-indazol-5-yl)cyclopropanecarboxamide has been found to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the proliferation of cancer cells, induce apoptosis, and enhance the sensitivity of cancer cells to chemotherapy. In addition, it has been found to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Furthermore, it has been found to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(1H-indazol-5-yl)cyclopropanecarboxamide is its specificity towards N-(1H-indazol-5-yl)cyclopropanecarboxamide, which makes it a valuable tool for studying the role of N-(1H-indazol-5-yl)cyclopropanecarboxamide in various cellular processes. In addition, it has been found to have relatively low toxicity, making it a safer alternative to other N-(1H-indazol-5-yl)cyclopropanecarboxamide inhibitors. However, one of the limitations of N-(1H-indazol-5-yl)cyclopropanecarboxamide is its poor solubility in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on N-(1H-indazol-5-yl)cyclopropanecarboxamide. One of the main areas of research is the development of more potent and selective N-(1H-indazol-5-yl)cyclopropanecarboxamide inhibitors based on the structure of N-(1H-indazol-5-yl)cyclopropanecarboxamide. In addition, further studies are needed to elucidate the molecular mechanisms underlying its neuroprotective and anti-inflammatory effects. Furthermore, the potential applications of N-(1H-indazol-5-yl)cyclopropanecarboxamide in the treatment of various diseases, such as cancer and neurodegenerative diseases, need to be explored in more detail.

Synthesis Methods

The synthesis of N-(1H-indazol-5-yl)cyclopropanecarboxamide involves the reaction between 1H-indazole-5-carboxylic acid and cyclopropanecarbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure N-(1H-indazol-5-yl)cyclopropanecarboxamide.

Scientific Research Applications

N-(1H-indazol-5-yl)cyclopropanecarboxamide has been extensively studied for its potential applications in scientific research. One of the main areas of research is its role as a N-(1H-indazol-5-yl)cyclopropanecarboxamide inhibitor. N-(1H-indazol-5-yl)cyclopropanecarboxamide is a protein kinase that plays a crucial role in various cellular processes, including glycogen metabolism, cell differentiation, and apoptosis. Inhibition of N-(1H-indazol-5-yl)cyclopropanecarboxamide has been found to have therapeutic potential in various diseases, such as Alzheimer's disease, diabetes, and cancer.

properties

IUPAC Name

N-(1H-indazol-5-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c15-11(7-1-2-7)13-9-3-4-10-8(5-9)6-12-14-10/h3-7H,1-2H2,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLIRUSLOEYIAFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC3=C(C=C2)NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1H-indazol-5-yl)cyclopropanecarboxamide

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